molecular formula C11H12O2 B196250 3-propylisobenzofuran-1(3H)-one CAS No. 72424-08-9

3-propylisobenzofuran-1(3H)-one

Cat. No.: B196250
CAS No.: 72424-08-9
M. Wt: 176.21 g/mol
InChI Key: TUIQQXQMQKATFQ-UHFFFAOYSA-N
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Description

3-propylisobenzofuran-1(3H)-one is a derivative of isobenzofuranone, a compound known for its unique chemical structure and diverse applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propylisobenzofuran-1(3H)-one typically involves the alkylation of isobenzofuranone with a propyl group. One common method is the Friedel-Crafts alkylation, where isobenzofuranone reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-propylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

3-propylisobenzofuran-1(3H)-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Derivatives of isobenzofuranone are explored for their potential therapeutic applications, including as anti-inflammatory and antiviral agents.

    Industry: The compound is used in the production of polymers, dyes, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-propylisobenzofuran-1(3H)-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to its potential use as an antioxidant. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Isobenzofuranone: The parent compound, known for its diverse applications in organic synthesis and medicinal chemistry.

    3-Methyl-1(3H)-Isobenzofuranone: A similar compound with a methyl group instead of a propyl group, used in similar applications but with different reactivity and properties.

    3-Ethyl-1(3H)-Isobenzofuranone: Another derivative with an ethyl group, offering different chemical and biological properties.

Uniqueness

3-propylisobenzofuran-1(3H)-one is unique due to its specific propyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-propyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-4,6-7,10H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIQQXQMQKATFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446766
Record name 1(3H)-Isobenzofuranone, 3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72424-08-9
Record name 1(3H)-Isobenzofuranone, 3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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